(Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Scientific Research Applications
(Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, dyes, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include hexyl derivatives, hydroxy compounds, and o-tolylamine. The key steps in the synthesis may involve:
Formation of the chromene core: This can be achieved through cyclization reactions involving hydroxy and hexyl derivatives.
Introduction of the o-tolylimino group: This step typically involves the reaction of the chromene core with o-tolylamine under specific conditions to form the imino group.
Formation of the carboxamide group: This can be done by reacting the intermediate with carboxylic acid derivatives under amide formation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imino group may produce an amine derivative.
Mechanism of Action
The mechanism of action of (Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and imino groups play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or DNA. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-Oxo-2-[(Z)-o-tolylimino]-thiazolidin-3-yl}-benzoic acid methyl ester
- Methyl-[(Z)-o-tolylimino-methyl]-dithiocarbamic acid 2-chloro-benzyl ester
- 3-Phenylamino-2-[(Z)-o-tolylimino]-thiazolidin-4-one
Uniqueness
(Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the hexyl chain, hydroxy group, and imino group in the chromene core distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
6-hexyl-7-hydroxy-2-(2-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-3-4-5-6-10-16-12-17-13-18(22(24)27)23(28-21(17)14-20(16)26)25-19-11-8-7-9-15(19)2/h7-9,11-14,26H,3-6,10H2,1-2H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMMTOZUQAAQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=CC=C3C)O2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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